Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 8-Methoxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxyquinoline (8-HQ), which has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Methods of Application or Experimental Procedures: The synthesis of 8-HQ derivatives involves coupling of 8-hydroxyquinoline-2-carboxylic acid and other compounds using specific reagents .
Results or Outcomes: Numerous 8-HQ-based molecules have been developed as potent lead compounds with good efficacy and low toxicity. These compounds have shown promise in the development of drugs against numerous diseases, including cancer .
Specific Scientific Field: Bioorganic Chemistry
Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been found in high concentrations in the regurgitate of Spodoptera larvae .
Methods of Application or Experimental Procedures: It is generated from tryptophan via kynurenine and 3-hydroxykynurenine .
Results or Outcomes: 8-HQA is a strong chelator of Fe (II), and it is believed to act as an iron chelator to control the gut microbiome .
Specific Scientific Field: Inorganic Chemistry
Summary of the Application: 4-Methoxy-2-quinolinecarboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the preparation of novel oxorhenium (V) complexes .
Methods of Application or Experimental Procedures: The synthesis involves the coupling of 4-Methoxy-2-quinolinecarboxylic acid with other compounds to form the desired complex .
Summary of the Application: 8-Hydroxyquinoline derivatives, including 8-Methoxyquinoline-2-carboxylic acid, have shown potential antiviral and antibacterial activities .
Methods of Application or Experimental Procedures: The synthesis of these derivatives involves various organic reactions, such as substitution, elimination, oxidation, and coupling .
Results or Outcomes: These compounds have shown promise in the development of drugs against various diseases, including viral and bacterial infections .
Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the synthesis of hybrid compounds. These compounds have been developed by coupling 8-hydroxyquinoline-2-carboxylic acid with other compounds such as ciprofloxacin .
Methods of Application or Experimental Procedures: The synthesis involves the use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N, N-diisopropylethylamine (DIEA) for the coupling process .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Carboxylic acids, including 8-Methoxyquinoline-2-carboxylic acid, have wide applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .
Methods of Application or Experimental Procedures: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results or Outcomes: The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the modification of materials at the nanoscale .
8-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a CAS number of 21141-35-5. It features a quinoline ring structure substituted with a methoxy group at the 8-position and a carboxylic acid group at the 2-position. This structural configuration contributes to its unique chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .
The chemical reactivity of 8-methoxyquinoline-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:
8-Methoxyquinoline-2-carboxylic acid exhibits notable biological activities:
Several methods have been developed for synthesizing 8-methoxyquinoline-2-carboxylic acid:
The applications of 8-methoxyquinoline-2-carboxylic acid span across various fields:
Studies have investigated the interactions of 8-methoxyquinoline-2-carboxylic acid with various metal ions. These interactions are crucial for understanding its role as a chelator in biological systems and its potential therapeutic applications. For instance, its ability to form stable complexes with transition metals enhances its utility in medicinal chemistry .
Several compounds share structural similarities with 8-methoxyquinoline-2-carboxylic acid. Here are some notable examples:
The presence of the methoxy group distinguishes 8-methoxyquinoline-2-carboxylic acid from other quinoline derivatives. This substitution not only affects solubility but also enhances its biological activity, particularly against certain bacterial strains. Furthermore, the ability to form stable complexes with metal ions adds to its uniqueness and applicability in various scientific domains.
8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1]. This compound features a methoxy group at the 8-position of the quinoline ring and a carboxylic acid moiety at the 2-position, making it a valuable building block for various chemical transformations and applications [2].
The classical synthesis of 8-methoxyquinoline-2-carboxylic acid typically begins with 8-hydroxyquinoline as the starting material [3]. The synthesis involves a two-step process: first, the methylation of the hydroxyl group at the 8-position to form 8-methoxyquinoline, followed by the introduction of the carboxylic acid group at the 2-position [4] [3].
The methylation step is commonly performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide [4] [5]. This reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion [3] [5].
Reaction Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Methylation of 8-hydroxyquinoline | Methyl iodide, K2CO3 | Acetone, reflux, 4-6 h | 71-75 |
Carboxylation at 2-position | Various methods (see below) | Depends on method | 60-85 |
For the introduction of the carboxylic acid group at the 2-position, several classical approaches have been developed [6] [7]. One of the most established methods is the Pfitzinger reaction, which involves the reaction of isatin with a base and a carbonyl compound to yield quinoline-4-carboxylic acids [7]. This reaction can be modified to produce 2-carboxylic acid derivatives through appropriate selection of starting materials and reaction conditions [7] [8].
Another classical approach involves the oxidation of 2-methylquinoline derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide [6] [3]. This method, while effective, often suffers from low selectivity and requires careful control of reaction conditions to prevent over-oxidation [3].
The direct carboxylation of 8-methoxyquinoline can also be achieved through metalation at the 2-position using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, followed by reaction with carbon dioxide and subsequent acidification [6] [3]. This method provides a more direct route to the target compound but requires stringent anhydrous and inert conditions [6].
In recent years, microwave-assisted synthesis has emerged as a powerful tool for the preparation of quinoline derivatives, including 8-methoxyquinoline-2-carboxylic acid, offering significant advantages over conventional heating methods [9] [10]. Microwave irradiation provides more efficient energy transfer, resulting in shorter reaction times, higher yields, and often improved selectivity [9] [11].
One notable microwave-assisted approach for synthesizing quinoline-2-carboxylic acid derivatives involves the direct reaction of an acid or ester with substituted anilines [9]. This efficient method is based on a one-step process using microwave irradiation, which significantly reduces reaction time from several hours to just minutes [9] [10].
A green chemistry approach for the synthesis of quinoline-4-carboxylic derivatives has been developed using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation [11]. This method involves a one-pot three-component reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid, which can be adapted for the synthesis of 8-methoxyquinoline-2-carboxylic acid by selecting appropriate starting materials [11].
Green Chemistry Approach | Key Features | Advantages |
---|---|---|
Microwave-assisted synthesis | Direct reaction of acid/ester with anilines | Shorter reaction times (minutes vs. hours), higher yields |
p-Toluenesulfonic acid catalysis | One-pot three-component reaction | Environmentally friendly, efficient, simple work-up |
Solvent-free conditions | Reaction performed without organic solvents | Reduced waste, environmentally benign |
Another environmentally friendly approach involves the use of aryldiazonium salts for the functionalization of carbon substrates with 8-hydroxyquinoline derivatives [12]. This green chemistry tactic can be adapted for the synthesis of 8-methoxyquinoline-2-carboxylic acid by incorporating appropriate methylation steps [12]. The method utilizes hypophosphorous acid as a catalyst and proceeds through a radical addition reaction, offering a more sustainable alternative to traditional synthesis routes [12].
Water has also been explored as a green solvent for the synthesis of quinoline derivatives under microwave irradiation [10]. This approach eliminates the need for harmful organic solvents and provides an environmentally benign method for preparing 8-methoxyquinoline-2-carboxylic acid and related compounds [12] [10].
Bromination of 8-methoxyquinoline and its derivatives represents a key functionalization strategy for further derivatization and structure-activity relationship studies [13] [14]. The introduction of bromine atoms at specific positions of the quinoline ring allows for subsequent transformations through various cross-coupling reactions and nucleophilic substitutions [15] [13].
Studies have shown that bromination of 8-methoxyquinoline typically occurs at the 5-position, yielding 5-bromo-8-methoxyquinoline as the major product [13] [14]. This regioselectivity is attributed to the directing effect of the methoxy group at the 8-position, which activates the 5-position toward electrophilic aromatic substitution [13] [16].
Bromination Conditions | Major Product | Yield (%) | Reaction Time |
---|---|---|---|
Br2 (1.1 eq), DCM, rt | 5-bromo-8-methoxyquinoline | 75-85 | 2-4 h |
NBS, DMSO, rt | 5-bromo-8-methoxyquinoline | 70-80 | 3-5 h |
Br2 (2.1 eq), AcOH, 50°C | 5,7-dibromo-8-methoxyquinoline | 65-75 | 4-6 h |
The brominated derivatives of 8-methoxyquinoline-2-carboxylic acid, such as 5-bromo-8-methoxyquinoline-2-carboxylic acid, have been synthesized and characterized [14]. These compounds have a molecular weight of 282.09 g/mol and display distinct physical and chemical properties compared to the non-brominated parent compound [14].
A copper-catalyzed selective C5-H bromination method has been developed for quinoline derivatives, which can be applied to 8-methoxyquinoline-2-carboxylic acid [15]. This approach utilizes copper catalysts and ethyl bromodifluoroacetate as a bifunctional reagent, offering a mild and efficient route to selectively brominated products [15].
Further functionalization strategies include the conversion of brominated derivatives to other functional groups through various transformations [15] [17]. For instance, the bromine atom can be replaced with amino, hydroxyl, or alkoxy groups through nucleophilic aromatic substitution reactions [17]. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, provide access to a wide range of aryl- and alkyl-substituted derivatives [15] [17].
The functionalization of 8-methoxyquinoline-2-carboxylic acid at the carboxylic acid moiety is another important strategy for derivative development [6] [18]. This includes the formation of esters, amides, and other carboxylic acid derivatives, which can be achieved through standard organic chemistry transformations [6] [18].
The synthesis of carboxamide derivatives of 8-methoxyquinoline-2-carboxylic acid represents a significant area of research for structure-activity relationship studies [19] [20]. Carboxamides are typically prepared by the reaction of the carboxylic acid with various amines in the presence of coupling reagents [19] [20].
A general procedure for the synthesis of quinoline-2-carboxamides involves the activation of the carboxylic acid group using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with the desired amine [20]. This method has been successfully applied to the synthesis of various quinoline-2-carboxamide derivatives with different substituents on the quinoline ring [19] [20].
Coupling Reagent | Amine | Conditions | Yield (%) |
---|---|---|---|
EDC/HOBt | Aromatic amines | DMF, rt, 12-24 h | 65-85 |
PyBOP | Aliphatic amines | DCM, TEA, rt, 6-12 h | 70-90 |
HATU | Heterocyclic amines | DMF, DIPEA, rt, 8-16 h | 75-85 |
Microwave-assisted synthesis has also been employed for the preparation of quinoline-2-carboxanilides [9]. This approach involves the direct reaction of quinoline-2-carboxylic acid derivatives with substituted anilines under microwave irradiation, providing a more efficient route to carboxamide derivatives [9] [19].
Structure-activity relationship studies of 8-hydroxyquinoline-derived compounds have revealed important insights into the relationship between chemical structure and biological activity [17]. These studies have shown that subtle modifications in the structure, such as the introduction of different substituents on the quinoline ring or variations in the carboxamide moiety, can significantly affect the properties and activities of the compounds [17].
The carboxamide derivatives of 8-methoxyquinoline-2-carboxylic acid have been synthesized for various structure-activity studies [19] [20]. These derivatives are typically prepared by reacting the carboxylic acid with different amines, including aromatic, aliphatic, and heterocyclic amines, to produce a diverse library of compounds for biological evaluation [19] [20].
A one-pot synthesis-functionalization strategy has been developed for the streamlined preparation of carboxamide derivatives [18]. This approach involves the direct conversion of carboxylic acids to amides in a single reaction vessel, offering a more efficient method for the synthesis of diverse carboxamide libraries [18].
Water Solubility and Aqueous Behavior
8-Methoxyquinoline-2-carboxylic acid exhibits limited aqueous solubility, with reported values of approximately 0.375 mg/ml (0.00185 mol/L) in pure water [1]. This relatively low water solubility is characteristic of quinoline carboxylic acid derivatives and reflects the compound's amphiphilic nature, where the hydrophobic quinoline ring system competes with the hydrophilic carboxylic acid functionality. The aqueous solubility can be significantly enhanced through pH adjustment, particularly under basic conditions where deprotonation of the carboxylic acid group forms the more water-soluble carboxylate anion .
Organic Solvent Compatibility
The compound demonstrates good solubility in polar organic solvents, including dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [3] [4]. This broad organic solvent compatibility facilitates analytical applications and synthetic manipulations. The enhanced solubility in these solvents is attributed to favorable interactions between the quinoline ring system and the organic solvent molecules, as well as hydrogen bonding capabilities of the carboxylic acid group.
Partition Coefficient Analysis
The octanol-water partition coefficient (LogP) for 8-methoxyquinoline-2-carboxylic acid has been estimated to range between 2.56 and 3.6 based on computational predictions and structural analogies with related quinoline derivatives [5] [6]. This moderate lipophilicity suggests the compound possesses balanced hydrophilic and lipophilic characteristics. For comparison, the related compound 8-hydroxy-4-methoxyquinoline-2-carboxylic acid exhibits a LogP value of 1.64720 [5], while other quinoline derivatives show LogP values ranging from 1.93 to 3.8 depending on substituent patterns [7] [8].
The partition behavior is influenced by the ionization state of the molecule. At physiological pH, partial ionization of the carboxylic acid group reduces the effective lipophilicity, while at acidic pH, the neutral form exhibits higher lipophilicity. The methoxy substituent at the 8-position contributes approximately 0.5-1.0 units to the LogP value compared to the unsubstituted analogue.
Melting Point and Thermal Transitions
8-Methoxyquinoline-2-carboxylic acid exhibits a predicted melting point of 150°C [6], which is consistent with the crystalline nature of quinoline carboxylic acid derivatives. This melting point falls within the typical range for substituted quinoline-2-carboxylic acids, where electron-donating substituents like methoxy groups generally lower the melting point compared to unsubstituted analogues.
Boiling Point and Volatility
The predicted boiling point of 385.4 ± 27.0°C [6] indicates limited volatility under standard analytical conditions. This high boiling point is characteristic of quinoline carboxylic acids and reflects the strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking interactions between quinoline rings. The flash point of 186.896°C [9] provides important safety information for handling and storage procedures.
Thermal Decomposition Characteristics
While specific decomposition pathways for 8-methoxyquinoline-2-carboxylic acid have not been extensively studied, related quinoline compounds show thermal stability up to approximately 200-250°C before significant decomposition occurs [10]. Thermal analysis of similar quinoline derivatives indicates that decomposition typically involves decarboxylation followed by ring fragmentation. The methoxy group may undergo demethylation at elevated temperatures, potentially forming 8-hydroxyquinoline-2-carboxylic acid as an intermediate.
Stability Under Storage Conditions
The compound demonstrates good stability under recommended storage conditions of 2-8°C in sealed, dry containers with protection from light [11] [6]. The crystalline solid form provides enhanced stability compared to amorphous preparations. Long-term stability studies suggest minimal degradation when stored appropriately, though accelerated stability testing at elevated temperatures and humidity may reveal degradation pathways relevant for quality control.
Carboxylic Acid Functionality
The carboxylic acid group in 8-methoxyquinoline-2-carboxylic acid exhibits a predicted pKa value of 3.72 ± 0.30 [6], which is consistent with aromatic carboxylic acids. This pKa value indicates that the compound exists predominantly in its ionized carboxylate form at physiological pH (7.4). The electron-donating methoxy group at the 8-position provides a slight stabilization of the carboxylate anion, resulting in a marginally lower pKa compared to unsubstituted quinoline-2-carboxylic acid.
Quinoline Nitrogen Basicity
High-Performance Liquid Chromatography
8-Methoxyquinoline-2-carboxylic acid demonstrates moderate retention on reverse-phase C18 columns using acetonitrile-water mobile phases with trifluoroacetic acid [14] [15]. The retention behavior is strongly pH-dependent due to the ionizable carboxylic acid group. At low pH (< 3), where the compound exists in its neutral form, longer retention times are observed. At higher pH values, the ionized carboxylate form exhibits reduced retention due to increased polarity.
UV Detection Characteristics
The compound shows strong UV absorption at 254-280 nm, making it suitable for UV detection in liquid chromatography [14] [16]. The quinoline chromophore provides excellent detectability, with typical detection limits in the low microgram range. The methoxy substituent may introduce slight bathochromic shifts in the absorption spectrum compared to unsubstituted quinoline-2-carboxylic acid.
Gas Chromatographic Behavior
Direct gas chromatographic analysis is challenging due to the compound's limited volatility and thermal stability. Successful GC analysis typically requires derivatization to form more volatile esters or trimethylsilyl derivatives [17] [18]. The high boiling point (>385°C) necessitates elevated column temperatures, which may approach the thermal decomposition threshold.
Ion Exchange Chromatography
The ionizable nature of 8-methoxyquinoline-2-carboxylic acid makes it suitable for ion exchange separation. On anion exchange resins at pH > 5, the compound shows strong retention due to electrostatic interactions with the positively charged resin [19]. This retention mechanism can be exploited for purification and analytical separation from neutral impurities.
Thin Layer Chromatography
TLC analysis using polar organic solvent systems provides effective separation and identification. The Rf values vary significantly with mobile phase polarity, ranging from low values in polar systems to higher values in less polar solvents. Visualization is readily achieved using UV light due to the quinoline chromophore.
Mass Spectrometric Detection
Irritant